![molecular formula C15H16N6OS B2466866 2-(噻吩-3-基)-N-(1-{[1,2,4]三唑并[4,3-a]吡嗪-8-基}吡咯烷-3-基)乙酰胺 CAS No. 2034557-83-8](/img/structure/B2466866.png)
2-(噻吩-3-基)-N-(1-{[1,2,4]三唑并[4,3-a]吡嗪-8-基}吡咯烷-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, a triazolo-pyrazine moiety, and a pyrrolidine ring, making it a unique structure with potential biological activities.
科学研究应用
2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been found to inhibit c-met kinase , suggesting that this compound may also target this kinase.
Mode of Action
Similar compounds have been found to exhibit excellent anti-tumor activity and superior c-met kinase inhibition ability . This suggests that this compound may interact with its targets by inhibiting the activity of c-Met kinase, leading to anti-tumor effects.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase , it can be inferred that this compound may affect pathways downstream of c-Met kinase, which are involved in cell growth, survival, and migration.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting that this compound may also have anti-tumor effects at the molecular and cellular level.
生化分析
Biochemical Properties
The biochemical properties of 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide are largely determined by its interactions with various biomolecules. It has been found to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in cellular proliferation and survival .
Cellular Effects
2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has been shown to have significant effects on various types of cells. It exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to possess superior c-Met kinase inhibition ability at the nanomolar level . This suggests that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the triazolo-pyrazine core. The final step involves the coupling of the pyrrolidine ring with the acetamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-pyrazine moiety can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the triazolo-pyrazine moiety may produce a partially reduced derivative .
相似化合物的比较
Similar Compounds
- 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}pyrrolidin-3-yl)acetamide
- 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]quinazolin-8-yl}pyrrolidin-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide exhibits unique properties due to the presence of the triazolo-pyrazine moiety. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development .
属性
IUPAC Name |
2-thiophen-3-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-13(7-11-2-6-23-9-11)18-12-1-4-20(8-12)14-15-19-17-10-21(15)5-3-16-14/h2-3,5-6,9-10,12H,1,4,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRMMYKKHWUWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CSC=C2)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

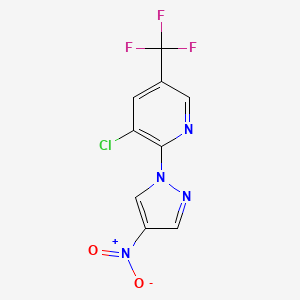
![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B2466790.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
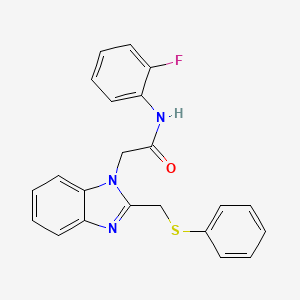
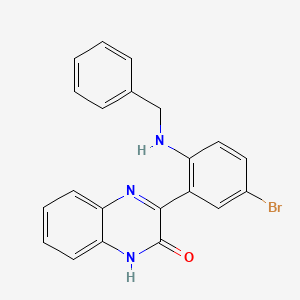
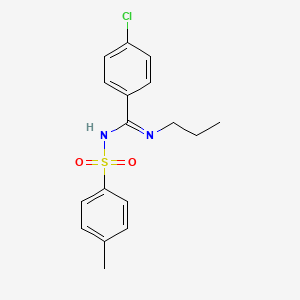
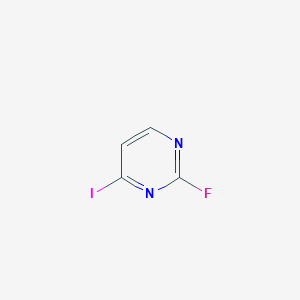
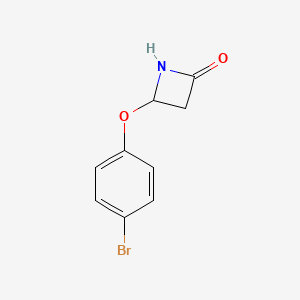
![N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2466800.png)
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)
